Home > Products > Screening Compounds P18225 > BTK inhibitor 17
BTK inhibitor 17 -

BTK inhibitor 17

Catalog Number: EVT-8276000
CAS Number:
Molecular Formula: C25H24N6O3
Molecular Weight: 456.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BTK inhibitor 17 is classified as a small-molecule inhibitor that selectively targets Bruton's tyrosine kinase. It is derived from the structural modifications of previously established inhibitors, aiming to enhance potency and selectivity against BTK while minimizing off-target effects. The compound has been synthesized through various chemical reactions, which are essential for its efficacy in inhibiting BTK activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of BTK inhibitor 17 involves multiple steps that incorporate advanced organic chemistry techniques. The general procedure includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds and amines.
  2. Reactions: Key reactions include:
    • Knoevenagel Condensation: This reaction forms the core structure by linking aromatic systems with carbonyl compounds.
    • Cyclization Reactions: These are employed to form the final cyclic structures that are critical for biological activity.
    • Purification Techniques: High-performance liquid chromatography is often used to isolate and purify the synthesized compounds.

The specific synthetic route for BTK inhibitor 17 has not been detailed in the literature but follows similar methodologies as other small-molecule inhibitors targeting BTK .

Molecular Structure Analysis

Structure and Data

BTK inhibitor 17 features a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to the active site of Bruton's tyrosine kinase. The structure typically includes:

  • Aromatic Rings: These contribute to hydrophobic interactions with the enzyme.
  • Aminopyridine Core: This moiety is crucial for the interaction with the ATP-binding pocket of BTK.
  • Substituents: Various substituents on the aromatic rings influence the compound's potency and selectivity.

The precise molecular formula and weight of BTK inhibitor 17 have not been explicitly stated but can be inferred from similar compounds within its class .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing BTK inhibitor 17 include:

  • Formation of Key Intermediates: Each step in the synthesis leads to intermediates that are essential for constructing the final product.
  • Rearrangements and Modifications: These processes ensure that the final compound possesses optimal characteristics for binding to BTK.
Mechanism of Action

Process and Data

BTK inhibitor 17 exerts its pharmacological effects by covalently binding to cysteine residue Cys481 located in the ATP-binding pocket of Bruton's tyrosine kinase. This binding inhibits the enzymatic activity of BTK, thereby disrupting downstream signaling pathways involved in B-cell activation and proliferation. The inhibition process can be summarized as follows:

  1. Binding: The compound occupies the ATP-binding site, preventing ATP from accessing its target.
  2. Inhibition of Phosphorylation: This blockade halts phosphorylation events critical for B-cell receptor signaling.
  3. Downstream Effects: As a result, there is reduced activation of pathways that promote cell survival and proliferation, leading to apoptosis in malignant B-cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

BTK inhibitor 17 exhibits several notable physical and chemical properties:

  • Solubility: The solubility profile is essential for its bioavailability; typically, these compounds are designed to be soluble in physiological conditions.
  • Stability: Stability under various pH conditions is crucial for ensuring efficacy during storage and administration.
  • Melting Point: The melting point provides insights into the purity and crystalline nature of the compound.

Quantitative data regarding these properties would typically be derived from experimental studies conducted during the drug development process .

Applications

Scientific Uses

BTK inhibitor 17 has significant potential applications in clinical settings, particularly in treating hematological malignancies such as:

  • Chronic Lymphocytic Leukemia: Targeting malignant B-cells effectively reduces tumor burden.
  • Mantle Cell Lymphoma: As a second-line treatment option, it may improve patient outcomes when other therapies fail.
  • Autoimmune Disorders: Emerging research suggests potential applications beyond oncology, targeting autoimmune conditions where B-cell signaling plays a pivotal role.

The ongoing research into BTK inhibitors continues to expand their therapeutic horizons, making them a focal point in modern pharmacotherapy .

Properties

Product Name

BTK inhibitor 17

IUPAC Name

4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]-6H-pyrazolo[3,4-d]pyridazin-7-one

Molecular Formula

C25H24N6O3

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C25H24N6O3/c1-2-20(32)30-14-6-7-17(15-30)31-23-21(24(26)27-28-25(23)33)22(29-31)16-10-12-19(13-11-16)34-18-8-4-3-5-9-18/h2-5,8-13,17H,1,6-7,14-15H2,(H2,26,27)(H,28,33)/t17-/m1/s1

InChI Key

QUYXPVXTKPTPCA-QGZVFWFLSA-N

SMILES

C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NNC3=O)N

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NNC3=O)N

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NNC3=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.